
1-Phenyl-7H-benz(de)anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-7H-benz(de)anthracen-7-one is an organic compound with the molecular formula C23H14O. It is a derivative of benzanthrone, a well-known polycyclic aromatic ketone. This compound is characterized by its unique structure, which includes a phenyl group attached to the benzanthrone core. It is known for its luminescent properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-7H-benz(de)anthracen-7-one can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene is reacted with a halogenated benzanthrone derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl or benzanthrone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-7H-benz(de)anthracen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its luminescent properties.
Biology: Employed in the study of biological systems, including as a marker for tracking cellular processes.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-7H-benz(de)anthracen-7-one involves its interaction with various molecular targets and pathways. Its luminescent properties are attributed to the conjugated π-electron system, which allows for efficient absorption and emission of light. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking .
Comparación Con Compuestos Similares
1-Phenyl-7H-benz(de)anthracen-7-one can be compared with other similar compounds, such as:
Benzanthrone: The parent compound, known for its luminescent properties.
Phenanthrenequinone: Another polycyclic aromatic ketone with similar applications in luminescence and fluorescence studies.
Anthraquinone: A widely studied compound with applications in dye production and as a precursor for various chemical reactions.
The uniqueness of this compound lies in its specific structural modifications, which enhance its luminescent properties and make it suitable for a broader range of applications.
Propiedades
Número CAS |
73693-78-4 |
|---|---|
Fórmula molecular |
C23H14O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)22-17(15-7-2-1-3-8-15)14-13-16-9-6-12-20(23)21(16)22/h1-14H |
Clave InChI |
LXKMGEHDGRTGNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C5=CC=CC(=C53)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


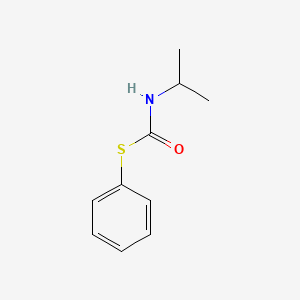
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
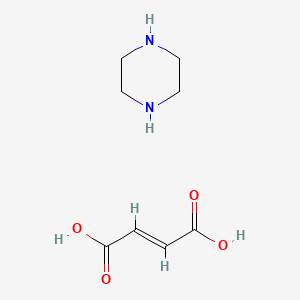

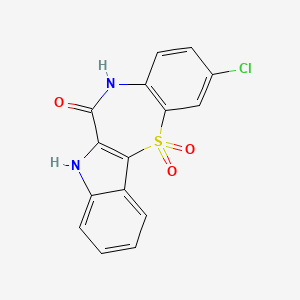
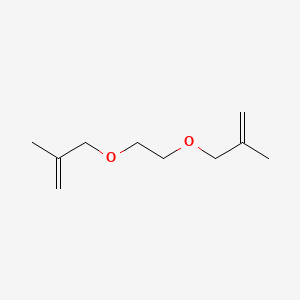
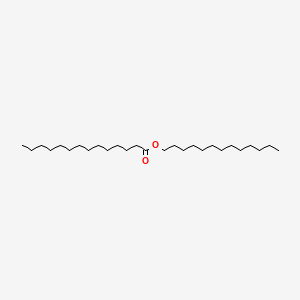
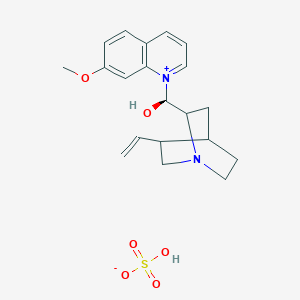
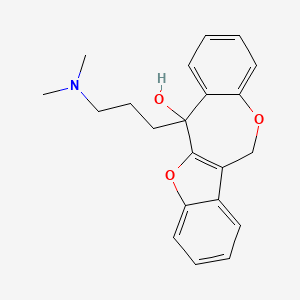
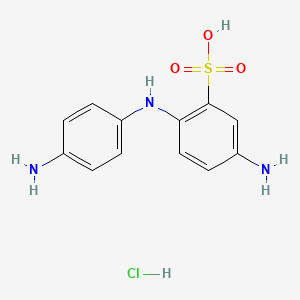
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
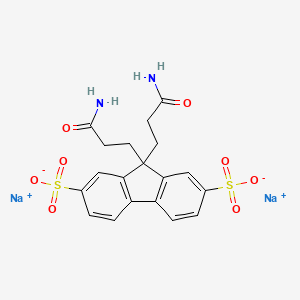

![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
